3-nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
The compound identified as “3-nitro-1H-pyrazolo[3,4-b]pyridine” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and various applications to appreciate its significance in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-nitro-1H-pyrazolo[3,4-b]pyridine” involves several steps, each requiring specific reagents and conditions. The preparation methods typically include:
Initial Reaction: The starting materials undergo a series of chemical reactions, often involving halogenation, alkylation, or other functional group modifications.
Intermediate Formation: The intermediates formed in the initial steps are further reacted under controlled conditions, such as specific temperatures, pressures, and pH levels.
Final Product Isolation: The final product is isolated through purification techniques like crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, often involving automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3-nitro-1H-pyrazolo[3,4-b]pyridine” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“3-nitro-1H-pyrazolo[3,4-b]pyridine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic applications, such as drug development or disease treatment.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of “3-nitro-1H-pyrazolo[3,4-b]pyridine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
“3-nitro-1H-pyrazolo[3,4-b]pyridine” can be compared with other similar compounds, such as:
CID 14140171: A structurally related compound with similar functional groups.
CID 14140172: Another analog with slight modifications in its chemical structure.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other compounds may not be as effective.
By understanding the detailed aspects of “this compound,” researchers and industry professionals can better utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-nitro-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHQAOOAIVBTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2[N+](=O)[O-])N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NN=C2[N+](=O)[O-])N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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